ZD4190 -

ZD4190

Catalog Number: EVT-255632
CAS Number:
Molecular Formula: C19H16BrFN6O2
Molecular Weight: 459.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ZD4190 is a synthetic small molecule belonging to the 4-anilinoquinazoline class of compounds. [] It is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), primarily VEGFR-2 (KDR) and to a lesser extent, VEGFR-1 (Flt-1). [, , , ] ZD4190 has demonstrated antitumor activity in various preclinical models by inhibiting VEGF-mediated angiogenesis, a crucial process in tumor growth and progression. [, , , , , ]

Mechanism of Action

ZD4190 acts as an ATP-competitive inhibitor of VEGFR tyrosine kinases, primarily VEGFR-2 (KDR). [] It binds to the intracellular kinase domain of VEGFRs, blocking the binding of ATP and preventing receptor autophosphorylation. [, ] This inhibition disrupts downstream signaling cascades essential for VEGF-mediated angiogenesis, including endothelial cell proliferation, migration, and survival. [, , ]

Physical and Chemical Properties Analysis
  • Solubility: ZD4190 exhibits markedly improved aqueous solubility compared to earlier generations of 4-anilinoquinazolines due to the basic C-7 side chain. [] At pH 7.4, its solubility is reported as 330 µM. []
  • Oral Bioavailability: ZD4190 demonstrates good oral bioavailability in preclinical models, exceeding 80% in rats and 50% in dogs. []
Applications
  • Tumor Growth Inhibition: Oral administration of ZD4190 has shown significant, dose-dependent inhibition of tumor growth in various human tumor xenograft models, including breast, lung, prostate, and ovarian cancers. [, , , , ]
  • Inhibition of Angiogenesis: ZD4190 effectively blocks VEGF-mediated angiogenesis in vivo, as evidenced by reduced tumor vascularization, decreased blood flow, and decreased vascular permeability in treated xenografts. [, , , , , ]
  • Minimal Residual Cancer Model: Studies suggest that ZD4190 may prevent tumor outgrowth in models of minimal residual cancer, indicating its potential in preventing cancer recurrence. [, ]
  • Combination Therapies: Research indicates additive or synergistic antitumor effects when ZD4190 is combined with other therapies, such as chemotherapy or other targeted agents. []
  • Arteriogenesis Research: ZD4190 has been used to investigate the role of VEGF signaling in collateral vessel growth (arteriogenesis) in response to exercise training. []

SU5416

    Relevance: SU5416 is structurally related to ZD4190 and belongs to the same class of VEGFR tyrosine kinase inhibitors. Both compounds have been investigated for their anti-angiogenic and antitumor properties. []

SU6668

PTK-787 (Vatalanib)

    Relevance: PTK-787 shares a similar mechanism of action with ZD4190 by inhibiting VEGFR tyrosine kinase activity to disrupt angiogenesis. Both compounds have been investigated for their potential in cancer treatment. []

Midostaurin

    Relevance: While both Midostaurin and ZD4190 display anti-angiogenic activity through VEGFR tyrosine kinase inhibition, Midostaurin exhibits a broader spectrum of kinase inhibition, affecting PDGFR and PKC, unlike the more selective ZD4190. []

ZD6474 (Vandetanib)

    Compound Description: ZD6474 is a potent, orally active inhibitor of VEGFR tyrosine kinase. It exhibits improved aqueous solubility compared to ZD4190 due to the presence of a basic side chain at the C-7 position of the quinazoline nucleus. []

Properties

Product Name

ZD-4190

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Molecular Formula

C19H16BrFN6O2

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4

Synonyms

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)quinazolin-4-amine
ZD 4190
ZD-4190
ZD4190

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.